Cy7-NHS ester tetrafluoroborate, commonly referred to as Cy7 NHS ester, is a near-infrared fluorescent dye known for its application in biological imaging and labeling. This compound features a molecular weight of approximately 828 Da and is characterized by its solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide, which facilitates its use in conjugating with biomolecules like proteins and peptides. The dye exhibits an absorption maximum at 743 nm and an emission maximum at 767 nm, making it particularly useful for applications requiring minimal background fluorescence in biological samples .
Cy7-NHS ester tetrafluoroborate does not have a direct mechanism of action in biological systems. Its primary function is to serve as a linker molecule. The Cy7 moiety provides a fluorescent signal for detection purposes, while the NHS ester group facilitates conjugation to biomolecules of interest. Once conjugated, the Cy7 fluorophore allows researchers to track the location and movement of the labeled biomolecule within cells or organisms.
While specific data on the toxicity of Cy7-NHS ester tetrafluoroborate is limited, it is generally recommended to handle all research chemicals with caution. Here are some general safety considerations:
Cy7-NHS ester tetrafluoroborate is a valuable tool in scientific research, particularly in the field of bioconjugation. Bioconjugation is a technique that links molecules of interest (biomolecules) with other functional molecules, such as dyes or targeting agents. Cy7-NHS ester tetrafluoroborate serves this purpose by covalently attaching itself to biomolecules containing primary amines (NH2 groups).
Due to its efficient labeling properties, Cy7-NHS ester tetrafluoroborate finds applications in a diverse range of life science research areas, including:
Cy7 NHS ester participates in nucleophilic acyl substitution reactions, primarily reacting with primary amines to form stable amide bonds. This reaction is significant for labeling biomolecules, as it allows for the conjugation of the dye to various proteins or peptides without the need for harsh conditions or additional coupling reagents. The reaction mechanism involves the formation of an intermediate that eventually leads to the release of N-hydroxysuccinimide and the formation of a covalent bond between the dye and the amino group of the target molecule .
The biological activity of Cy7 NHS ester is primarily associated with its fluorescent properties, which enable it to be used in various imaging techniques. In vivo studies have demonstrated that Cy7 can effectively label tumors in mouse models, providing clear imaging results without significant background interference. This capability is crucial for applications in cancer research and diagnostics, where precise localization of tumors is necessary . Additionally, studies have shown that Cy7 NHS ester exhibits low nonspecific binding to cells, enhancing its utility in biological assays .
The synthesis of Cy7 NHS ester typically involves the following steps:
These synthesis methods allow for modifications that can tailor the properties of Cy7 NHS ester for specific applications .
Cy7 NHS ester has a wide range of applications in both research and clinical settings:
Interaction studies involving Cy7 NHS ester often focus on its conjugation efficiency with different biomolecules. Factors such as pH, concentration of the protein, and presence of competing amines significantly influence the labeling efficiency. Research indicates that optimal conditions include using phosphate-buffered saline at a neutral pH and ensuring that the protein concentration is within a specific range (2-10 mg/mL) to maximize conjugation efficiency . Additionally, studies have shown that Cy7 NHS ester can be effectively used in multiplex assays where multiple targets are labeled simultaneously without cross-reactivity.
Cy7 NHS ester belongs to a class of cyanine dyes known for their fluorescent properties. Some similar compounds include:
Compound Name | Molecular Weight | Absorption Maximum (nm) | Emission Maximum (nm) | Unique Features |
---|---|---|---|---|
Cyanine5 NHS Ester | 667.5 g/mol | 646 | 662 | Higher solubility in water compared to Cy7 |
Cyanine3 NHS Ester | 641.5 g/mol | 555 | 570 | Lower wavelength range; good for visible light imaging |
Sulfo-Cyanine5 NHS Ester | 667.5 g/mol | 646 | 662 | Water-soluble variant suitable for aqueous environments |
Cy7 NHS ester stands out due to its extended absorption and emission wavelengths, allowing deeper tissue penetration during imaging compared to shorter-wavelength dyes like Cyanine3 or Cyanine5. Its unique structure also enables better hydrophobicity, which can enhance its interaction with certain biomolecules while minimizing nonspecific binding .